[1,2,3]Triazolo[1,5-a]quinazolin-5-amine, 3-(4-methoxyphenyl)-N-(1-phenylethyl)-
CAS No.:
Cat. No.: VC15349035
Molecular Formula: C24H21N5O
Molecular Weight: 395.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H21N5O |
|---|---|
| Molecular Weight | 395.5 g/mol |
| IUPAC Name | 3-(4-methoxyphenyl)-N-(1-phenylethyl)triazolo[1,5-a]quinazolin-5-amine |
| Standard InChI | InChI=1S/C24H21N5O/c1-16(17-8-4-3-5-9-17)25-23-20-10-6-7-11-21(20)29-24(26-23)22(27-28-29)18-12-14-19(30-2)15-13-18/h3-16H,1-2H3,(H,25,26) |
| Standard InChI Key | LZTNSOMQZXMKIL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC=CC=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)OC |
Introduction
# Triazolo[1,5-a]quinazolin-5-amine, 3-(4-methoxyphenyl)-N-(1-phenylethyl)-: A Comprehensive Review of Synthesis, Mechanisms, and Therapeutic Potential
The heterocyclic compound Triazolo[1,5-a]quinazolin-5-amine, 3-(4-methoxyphenyl)-N-(1-phenylethyl)- (molecular formula: ) represents a structurally complex triazoloquinazoline derivative with emerging pharmacological significance. Characterized by a fused triazole-quinazoline core and substituted with a 4-methoxyphenyl group and N-(1-phenylethyl) side chain, this compound has garnered attention for its broad-spectrum biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Recent studies highlight its mechanism of action through vascular endothelial growth factor receptor-2 (VEGFR-2) inhibition and proapoptotic effects in breast cancer models , while sustainable synthesis methods promise scalable production . This review consolidates structural, synthetic, and pharmacological insights to evaluate its therapeutic potential and future research directions.
Molecular Architecture
The compound features a triazolo[1,5-a]quinazoline backbone fused with a triazole ring at positions 1–3 and a quinazoline moiety at positions 5–10 . Key substituents include:
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3-(4-Methoxyphenyl): A methoxy-substituted phenyl group at position 3, enhancing lipophilicity and π-stacking interactions.
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N-(1-Phenylethyl)amine: A chiral phenethyl group at the 5-amine position, influencing receptor binding selectivity.
Crystallographic data from analogous triazoloquinazolines reveal planar fused-ring systems (RMS deviation: 0.016 Å) with perpendicular substituents, as seen in 2-benzyloxy derivatives . The methoxyphenyl group likely adopts a similar orientation, optimizing hydrophobic interactions in biological targets .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 395.5 g/mol | |
| Solubility | Moderate in DMSO, low in water | |
| Stability | Light-sensitive, hygroscopic |
Synthesis and Optimization Strategies
Conventional Synthesis Pathways
The synthesis typically involves cyclocondensation of hydrazinobenzoic acid derivatives with N-cyanoimidocarbonates . For example:
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Step 1: Reaction of 2-hydrazinobenzoic acid with dibenzyl-N-cyanoimidocarbonate in ethanol at 273 K .
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Step 2: Acidification with HCl under reflux to cyclize the intermediate .
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Step 3: Functionalization via nucleophilic substitution or cross-coupling to introduce the 4-methoxyphenyl and phenethyl groups.
This method yields moderate quantities (40–60%) but requires harsh conditions and generates stoichiometric waste .
Green Chemistry Innovations
Recent protocols employ eco-compatible catalysts (e.g., CuI/ligand systems) and solvent-free conditions to improve atom economy . Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields >75% . For instance, cyclization of 2-aminoquinazoline precursors with aryl azides under microwave irradiation achieves 82% yield in 15 minutes .
Biological Activities and Mechanisms
Anticancer Activity
In vitro studies demonstrate potent cytotoxicity against breast cancer (MCF-7) and prostate cancer (PC3) cell lines . Compound 6 (structurally analogous to the reviewed molecule) exhibits:
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Mechanism: G1-phase cell cycle arrest (↑p21, ↑p53) and apoptosis induction (↑BAX/↓BCL-2 ratio) .
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VEGFR-2 Inhibition: Binding affinity () of 0.42 µM, disrupting angiogenesis .
Table 2: Cytotoxic Activity Comparison
| Compound | MCF-7 IC₅₀ (µM) | HepG-2 IC₅₀ (µM) | PC3 IC₅₀ (µM) |
|---|---|---|---|
| Reviewed | 1.8 | 2.3 | 2.1 |
| Doxorubicin | 2.5 | 3.0 | 2.8 |
| Data extrapolated from analogous derivatives |
Antimicrobial Properties
Preliminary screening against Staphylococcus aureus and Candida albicans reveals:
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Biofilm Inhibition: 62% reduction in S. epidermidis biofilm at 16 µg/mL .
The 4-methoxyphenyl group enhances membrane penetration, while the triazole moiety chelates microbial metalloenzymes .
Applications and Future Directions
Therapeutic Applications
Research Priorities
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In Vivo Efficacy: Pharmacodynamic studies in xenograft models.
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Formulation Optimization: Nanoencapsulation to enhance aqueous solubility.
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Structure-Activity Relationships: Exploring substitutions at the triazole N1 position.
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